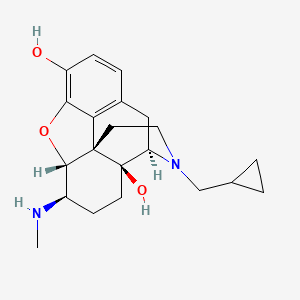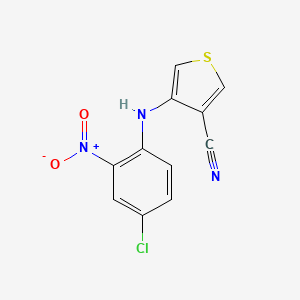
(R)-2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid is a chiral amino acid derivative. It is characterized by the presence of a furan ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Furan Ring: The furan ring can be introduced through various methods, including cyclization reactions involving furfural or other furan derivatives.
Coupling Reactions: The protected amino acid is then coupled with the furan derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production of ®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in ®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Scientific Research Applications
®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid involves its interaction with specific molecular targets and pathways. The furan ring and the amino acid backbone allow the compound to bind to enzymes and receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-tert-butoxycarbonylamino-3-thiophen-3-yl-propionic acid: A similar compound with a thiophene ring instead of a furan ring.
2-tert-butoxycarbonylamino-3-pyridin-3-yl-propionic acid: A similar compound with a pyridine ring.
Uniqueness
®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid is unique due to its specific chiral configuration and the presence of the furan ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
261380-35-2 |
|---|---|
Molecular Formula |
C12H17NO5 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(2R)-3-(furan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)6-8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
InChI Key |
JMIUWWIKSKJLKF-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=COC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=COC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-[(Methoxycarbonyl)methyl]adenine](/img/structure/B8435055.png)
![(6-Aminopyridin-3-yl)(5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B8435065.png)
![4-[(3-Dimethylamino-propyl)-methyl-amino]-3-trifluoromethyl-phenylamine](/img/structure/B8435069.png)


![2-(4-((5R,7S)-2-oxo-3-oxa-1-azaspiro[4.4]nonan-7-yl)phenyl)acetic acid](/img/structure/B8435087.png)

